molecular formula C11H8Cl4N2 B8665530 7-Chloro-2-methyl-8-(2,2,2-trichloroethyl)quinoxaline CAS No. 919994-73-3

7-Chloro-2-methyl-8-(2,2,2-trichloroethyl)quinoxaline

Cat. No.: B8665530
CAS No.: 919994-73-3
M. Wt: 310.0 g/mol
InChI Key: IIQRHQLXUOPLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methyl-8-(2,2,2-trichloroethyl)quinoxaline is a useful research compound. Its molecular formula is C11H8Cl4N2 and its molecular weight is 310.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

919994-73-3

Molecular Formula

C11H8Cl4N2

Molecular Weight

310.0 g/mol

IUPAC Name

7-chloro-2-methyl-8-(2,2,2-trichloroethyl)quinoxaline

InChI

InChI=1S/C11H8Cl4N2/c1-6-5-16-9-3-2-8(12)7(10(9)17-6)4-11(13,14)15/h2-3,5H,4H2,1H3

InChI Key

IIQRHQLXUOPLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=C(C2=N1)CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butylnitrite (2.74 g, 26.60 mmol, 1.5 equiv) was added to a suspension of copper(II) chloride (2.86 g, 21.28 mmol, 1.2 equiv) in anhydrous acetonitrile (25 ml). 1,1-Dichloroethene (25.8 g, 266 mmol, 15 equiv) and a solution of 6-chloro-3-methyl-quinoxalin-5-ylamine (3.43 g, 17.74 mmol) in anhydrous acetonitrile (16 ml) were added. After 4 hours at room temperature, concentrated aqueous NH4Cl solution and EtOAc were added. The mixture was filtered and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10) to afford the title compound (3.08 g, 56%) as an oil. 1H NMR (400 MHz, CDCl3): δ=8.71 (s, 1H), 8.02 (d, J=8.8 Hz, 1H), 7.74 (d, J=8.8 Hz, 1H), 4.98 (s, 2H), 2.77 (s, 3H). MS (ES+): 310 (M+H)+.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
catalyst
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

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